Comparative Physicochemical Profile: Enhanced Polarity and Hydrogen Bonding vs. Unsubstituted Oxazolidin-2-one
5-(2-Hydroxyethyl)oxazolidin-2-one exhibits a significantly altered physicochemical profile compared to the unsubstituted oxazolidin-2-one parent scaffold, primarily due to the introduction of the hydrogen-bond-donating and -accepting 2-hydroxyethyl group [1]. This substitution has been shown to profoundly influence the compound's conformational preferences and intermolecular interactions, leading to a more complex hydrogen-bonding network in both solution and the solid state [1]. Specifically, studies on analogous substituted oxazolidinones demonstrate that the 5-substituent directs the formation of distinct hydrogen-bonded dimeric structures in low-polarity solvents, a property that is not observed for the unsubstituted core, which may impact its behavior in non-aqueous reaction media and its crystallization propensity [1].
| Evidence Dimension | Hydrogen bonding and conformational preference |
|---|---|
| Target Compound Data | Exhibits intermolecular hydrogen bonding via the 5-(2-hydroxyethyl) group, leading to dimer formation in low-polarity solvents like chloroform. |
| Comparator Or Baseline | Unsubstituted Oxazolidin-2-one (CAS 497-25-6) lacks this functional group and does not form these specific dimers. |
| Quantified Difference | Qualitative difference in NMR and IR spectral signatures; presence of distinct dimeric species for substituted analogs vs. monomeric for unsubstituted in chloroform. |
| Conditions | NMR and IR spectroscopic studies, quantum chemical calculations in solvents of varying polarity (chloroform, methanol, DMSO) [1]. |
Why This Matters
This unique hydrogen-bonding profile dictates the compound's solubility in organic solvents, its behavior in chromatographic purifications, and its potential for forming specific interactions with biological targets (e.g., the 50S ribosomal subunit), making it a more versatile and predictable building block in synthesis and drug design than the unsubstituted core.
- [1] Tomislav Jednačak et al. Solution and solid state studies of hydrogen bonding in substituted oxazolidinones by spectroscopic and quantum chemical methods. New J. Chem., 2020,44, 10901-10910. View Source
